![molecular formula C19H24N4O2S B2448505 5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-09-9](/img/structure/B2448505.png)
5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylpiperidinyl group, and a thiazolotriazol group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, NMR, and IR spectroscopy .Scientific Research Applications
Antimicrobial Activities
Compounds with 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Structural and Molecular Studies
Research on compounds structurally related to 5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has included detailed structural and molecular studies. For example, the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT study, and activity evaluation of related compounds have been conducted, demonstrating their interactions with proteins and potential inhibitory activities (Qing-mei Wu et al., 2021).
Pharmacophore-based Design
The pharmacophore-based design and biological evaluation of compounds with alpha(1)-adrenoceptor blocking properties have been explored. Modifications of specific moieties within the compound structures have led to the identification of potent alpha(1)-AR antagonists (Betti et al., 2002).
Anticancer Activity
Studies have also been conducted on the potential anticancer activities of 1,2,4-triazole derivatives. Molecular docking and DFT analyses suggest that these compounds could interact favorably with cancer-related proteins, offering insights into their mechanisms of action and potential as anticancer agents (Karayel, 2021).
Mechanism of Action
Target of Action
Similar compounds with a piperidine core have been studied for their antioxidant and antimicrobial potential . They have shown promising activity against free radicals and certain microbial strains .
Mode of Action
Compounds with similar structures have been found to exert their effects by interacting with free radicals . They act as antioxidants, scavenging free radicals and thereby protecting cells from oxidative damage .
Biochemical Pathways
It can be inferred from related studies that the compound may influence pathways related to oxidative stress . By acting as an antioxidant, it could potentially disrupt the formation of free radicals and mitigate the harmful effects of oxidative stress .
Pharmacokinetics
The presence of a piperidine ring in the structure could potentially influence its pharmacokinetic properties, as piperidine derivatives have been extensively studied for their pharmacokinetic properties .
Result of Action
Based on the antioxidant activity of similar compounds , it can be inferred that this compound may protect cells from oxidative damage by scavenging free radicals .
properties
IUPAC Name |
5-[(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-5-4-10-22(11-12)16(14-6-8-15(25-3)9-7-14)17-18(24)23-19(26-17)20-13(2)21-23/h6-9,12,16,24H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYYDKGQKKFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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